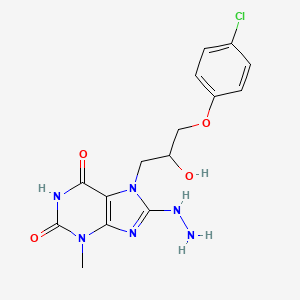
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H17ClN6O4 and its molecular weight is 380.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19ClN6O4 with a molecular weight of 396.81 g/mol. The structure features a purine core modified with a hydrazinyl group and a chlorophenoxy-hydroxypropyl side chain, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₆O₄ |
| Molecular Weight | 396.81 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit cell proliferation in human lung (A549) and colon (HCT116) cancer cells with IC50 values ranging from 10 to 25 µM depending on the specific cell line and experimental conditions .
Table: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest in G2/M phase |
| K562 | 10 | Inhibition of DNA synthesis |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Enzyme Inhibition: It may inhibit key enzymes involved in DNA replication and repair.
- Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Studies indicate that treatment with this compound results in significant accumulation of cells in the G2/M phase, suggesting it interferes with the normal cell cycle progression .
Case Studies
-
Study on Lung Cancer Cells:
A study evaluated the effects of this compound on A549 lung cancer cells. Results showed that at concentrations of 15 µM, there was a notable increase in apoptotic markers such as caspase activation and PARP cleavage, indicating effective induction of apoptosis . -
Colon Cancer Research:
In another study focusing on HCT116 colon cancer cells, the compound demonstrated an IC50 value of 20 µM. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, confirming cell death through apoptosis rather than necrosis .
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O4/c1-21-12-11(13(24)19-15(21)25)22(14(18-12)20-17)6-9(23)7-26-10-4-2-8(16)3-5-10/h2-5,9,23H,6-7,17H2,1H3,(H,18,20)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMQFJULKRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














